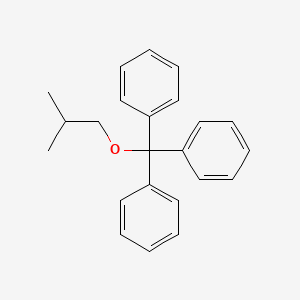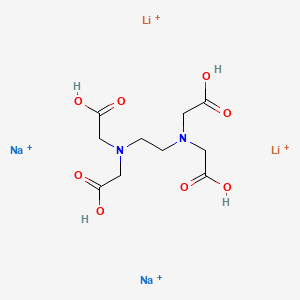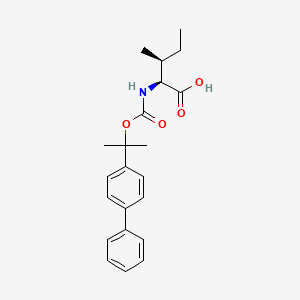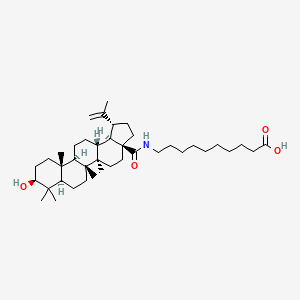
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of decanoic acid, a medium-chain fatty acid, and is characterized by its unique structure, which includes a hydroxy and oxo group attached to a lupane skeleton. This structural complexity endows the compound with unique chemical and biological properties.
Méthodes De Préparation
The synthesis of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, typically starting with the preparation of decanoic acid. One common method involves the oxidation of decanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The intermediate product is then subjected to further chemical modifications to introduce the hydroxy and oxo groups, as well as the lupane skeleton. Industrial production methods often involve the use of biocatalysts and whole-cell catalytic biosynthesis to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles.
Applications De Recherche Scientifique
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Utilized in the production of esters for perfumes and as a food additive.
Mécanisme D'action
The mechanism of action of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of sirtuins, a group of NAD-dependent enzymes that regulate energy metabolism. The compound enhances mitochondrial function and energy metabolism, leading to improved cellular function and reduced oxidative stress . Additionally, it influences glutamatergic signaling in neurons, which is critical for cognitive processes .
Comparaison Avec Des Composés Similaires
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other medium-chain fatty acids such as octanoic acid and 10-hydroxydecanoic acid. While octanoic acid primarily affects mitochondrial metabolism, decanoic acid stimulates fatty acid synthesis in cytosolic pathways . 10-Hydroxydecanoic acid, on the other hand, is known for its antibacterial and anti-inflammatory properties . The unique structure of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-, with its hydroxy and oxo groups attached to a lupane skeleton, distinguishes it from these similar compounds and contributes to its unique biological activities.
Propriétés
Numéro CAS |
150840-30-5 |
|---|---|
Formule moléculaire |
C40H67NO4 |
Poids moléculaire |
626.0 g/mol |
Nom IUPAC |
10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]decanoic acid |
InChI |
InChI=1S/C40H67NO4/c1-27(2)28-18-23-40(35(45)41-26-14-12-10-8-9-11-13-15-33(43)44)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(42)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,42H,1,8-26H2,2-7H3,(H,41,45)(H,43,44)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
Clé InChI |
SRECKMQDLFMAEZ-IJMADOHJSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



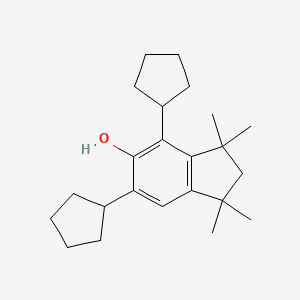

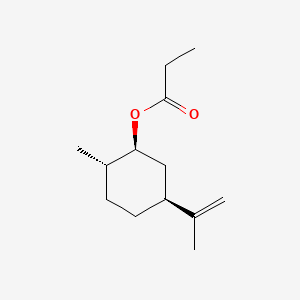
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)


